2,6-Nonadienal, (E,E)-
Description
Metabolic Precursors and Substrates
The initial building blocks for (E,E)-2,6-nonadienal are specific polyunsaturated fatty acids (PUFAs). The availability of these substrates is a critical determinant in the production of this volatile compound.
The primary precursors for the biosynthesis of C9 aldehydes, including 2,6-nonadienal (B1213864), are linolenic acid (C18:3) and linoleic acid (C18:2). researchgate.netlongdom.orgresearchgate.net Isotopic labeling studies have confirmed that α-linolenic acid is a key substrate for the formation of nonadienal. wikipedia.orgsmolecule.comsmolecule.com In cucumber, for instance, the addition of linolenic acid to homogenized tissues significantly enhances the production of (E,Z)-2,6-nonadienal, while linoleic acid addition leads to an increase in (E)-2-nonenal. researchgate.netdss.go.th The relative abundance of these fatty acids can therefore influence the final aroma profile of the plant tissue. nih.gov For example, a higher ratio of linolenic to linoleic acid is associated with a more intense "cucumber-like" flavor. nih.gov
Key Enzymatic Transformations in the Oxylipin Pathway
Once the fatty acid substrates are available, a series of enzymatic reactions, primarily involving lipoxygenase and hydroperoxide lyase, orchestrates the transformation into (E,E)-2,6-nonadienal. dss.go.th This pathway is a branch of the broader oxylipin metabolism that is activated in response to various stimuli. nih.govnih.gov
The first committed step in the biosynthesis of (E,E)-2,6-nonadienal is the oxygenation of polyunsaturated fatty acids by lipoxygenase (LOX) enzymes. longdom.orgoup.com LOXs are non-heme iron-containing dioxygenases that exhibit both positional (regio-) and stereospecificity. longdom.orgresearchgate.net They catalyze the incorporation of molecular oxygen into the fatty acid chain, forming fatty acid hydroperoxides. mdpi.com
For the formation of C9 aldehydes, a 9-lipoxygenase (9-LOX) is required. researchgate.netoup.com This enzyme specifically attacks the C-9 position of linolenic or linoleic acid, producing 9-hydroperoxy-octadecatrienoic acid (9-HPOT) and 9-hydroperoxy-octadecadienoic acid (9-HPOD), respectively. researchgate.netoup.com The expression and activity of specific LOX isoforms can vary between plant species and even different tissues within the same plant, which contributes to the diversity of volatile profiles observed in nature. oup.commdpi.com In cucumber, the expression of the CsLOX09 gene, which encodes a 9-LOX, is significantly correlated with the content of (E,Z)-2,6-nonadienal. oup.com
Following the action of LOX, the resulting fatty acid hydroperoxides are cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme. plos.orglongdom.org This cleavage is the key step that generates the characteristic short-chain aldehydes. longdom.org HPLs also exhibit specificity for the hydroperoxide substrate. longdom.org
In the context of (E,E)-2,6-nonadienal synthesis, a 9/13-HPL or a specific 9-HPL cleaves the 9-hydroperoxy fatty acids. nih.govlongdom.org The cleavage of 9-HPOT yields a C9 aldehyde, (Z,Z)-3,6-nonadienal, and a C9 oxo-acid. longdom.org Similarly, the cleavage of 9-HPOD produces (Z)-3-nonenal. These HPLs are crucial for the production of C9 volatiles that are characteristic of cucumber and melon aromas. nih.gov The HPL pathway is a major branch of oxylipin metabolism, competing with other branches like the allene (B1206475) oxide synthase (AOS) pathway for the same hydroperoxide substrates. plos.orgnih.gov
The initial C9 aldehyde product of the HPL reaction, (Z,Z)-3,6-nonadienal, is often not the final, most stable, or most aromatic form. frontiersin.orgtandfonline.com An isomerase enzyme is responsible for the rearrangement of the double bonds to form the more stable and characteristically aromatic (E,Z)-2,6-nonadienal. dss.go.thfrontiersin.org
In cucumber, two (3Z):(2E)-hexenal isomerases (HIs) have been identified that can catalyze this isomerization. frontiersin.org These enzymes were found to convert (Z,Z)-3,6-nonadienal to (E,Z)-2,6-nonadienal, demonstrating that their substrate specificity extends beyond C6 aldehydes. frontiersin.orgnih.gov This isomerization from a cis-3 to a trans-2 double bond is a critical step in generating the final aroma compound. tandfonline.com The activity of these isomerases can significantly alter the green leaf volatile profile of a plant. frontiersin.org
Genetic and Molecular Regulation of Biosynthesis
The biosynthesis of (E,E)-2,6-nonadienal is tightly regulated at the genetic and molecular level. The expression of the genes encoding the key enzymes—LOX, HPL, and isomerases—is often induced by developmental cues and environmental stresses, such as wounding or pathogen attack. nih.govoup.com
In cucumber, the expression of specific LOX and HPL genes is correlated with the production of C9 aldehydes during fruit development. nih.govoup.com For example, the transcription factor CsDof1.8 has been shown to regulate the expression of CsLOX09, thereby controlling the production of C9 aromas. oup.com Furthermore, studies in tomato have identified a 9/13-hydroperoxide lyase responsible for the formation of C9 volatiles. frontiersin.org The differential expression of these genes in various plant species and cultivars contributes to the wide range of aroma profiles observed in the plant kingdom. frontiersin.orgfrontiersin.org Understanding the genetic regulation of this pathway is crucial for efforts to manipulate and enhance the flavor and aroma of fruits and vegetables.
Structure
3D Structure
Properties
CAS No. |
17587-33-6 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(2Z,6Z)-nona-2,6-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3/b4-3-,8-7- |
InChI Key |
HZYHMHHBBBSGHB-KPDBFRNYSA-N |
SMILES |
CCC=CCCC=CC=O |
Isomeric SMILES |
CC/C=C\CC/C=C\C=O |
Canonical SMILES |
CCC=CCCC=CC=O |
boiling_point |
57.00 °C. @ 0.60 mm Hg |
density |
0.856-0.864 0.850-0.870 |
Other CAS No. |
17587-33-6 26370-28-5 |
physical_description |
Liquid |
Pictograms |
Irritant |
solubility |
Not soluble in water; miscible in oil soluble (in ethanol) Soluble in most fixed oils; Insoluble in wate |
Synonyms |
2,6-nonadienal 2,6-nonadienal, (E,E)-isomer 2,6-nonadienal, (E,Z)-isomer 2-trans-6-cis-nonadienal |
Origin of Product |
United States |
Natural Occurrence and Distribution of E,e 2,6 Nonadienal
Biosynthesis and Presence in Botanical Sources
(E,E)-2,6-Nonadienal is synthesized in plants primarily through the lipoxygenase (LOX) pathway. This pathway involves the enzymatic degradation of polyunsaturated fatty acids, such as linolenic acid. The activity of lipoxygenase and hydroperoxide lyase (HPL) enzymes on these fatty acids leads to the formation of various C6 and C9 aldehydes, including (E,E)-2,6-Nonadienal.
The presence of (E,E)-2,6-Nonadienal has been well-documented in several fruit species, where it contributes significantly to their aromatic profiles.
Vitis vinifera (Grape) and Wine: (E,E)-2,6-Nonadienal has been detected in numerous grape varieties. mdpi.com A study analyzing six Vitis vinifera cultivars in the Chinese Loess Plateau region identified (E,E)-2,6-Nonadienal in all tested grapes. mdpi.com Research has shown its presence in cultivars such as Cabernet Sauvignon, Chardonnay, and Sauvignon Blanc. mdpi.compreprints.org In a 2020 study, mature Cabernet Sauvignon grapes exhibited the highest Odor Activity Value (OAV) for (E,E)-2,6-Nonadienal, indicating its substantial impact on the grape's aroma. preprints.org The concentration of this compound, along with others like 1-hexanol (B41254) and (Z)-3-hexenyl acetate, tends to increase as the grape berries mature, reaching their highest levels at the harvest stage. mdpi.compreprints.org
Table 1: Detection of (E,E)-2,6-Nonadienal in Vitis vinifera Cultivars
| Cultivar | Finding | Reference |
|---|---|---|
| Cabernet Sauvignon | Detected in mature berries; exhibited the highest Odor Activity Value (OAV) in a 2020 study. | mdpi.com, preprints.org |
| Sauvignon Blanc | Detected in mature berries; showed a high OAV at harvest. | mdpi.com, preprints.org |
| Chardonnay | Detected in mature berries. | mdpi.com, preprints.org |
| Marselan | Detected in berries. | mdpi.com |
| Cabernet Gernischt | Detected in berries. | mdpi.com |
| Merlot | Detected in grapes. | nih.gov |
Cucurbitaceae Species: (E,E)-2,6-Nonadienal is a well-known volatile compound in the Cucurbitaceae family, particularly in cucumbers (Cucumis sativus), where its isomer, (E,Z)-2,6-nonadienal, is considered a primary flavor component. researchgate.netdss.go.thresearchgate.net While the (E,Z) isomer is often more abundant and cited as the key "cucumber aldehyde," (E,E)-2,6-nonadienal is also present. nih.govbasys2.ca For instance, a comparative study of Greek C. sativus cultivars identified (E,Z)-2,6-nonadienal as a major component in one cultivar's essential oil profile. encyclopedia.pub The formation of these C9 aldehydes in cucumber is a result of the enzymatic degradation of linolenic acid. researchgate.net
The concentration of (E,E)-2,6-Nonadienal can vary significantly between different tissues of the same plant and throughout its developmental stages.
In Vitis vinifera, the levels of (E,E)-2,6-Nonadienal generally show a consistent increase during berry development, peaking at the mature stage. mdpi.compreprints.org This developmental pattern highlights its role as an indicator of ripeness. A strong positive correlation has been observed between the levels of (E,E)-2,6-nonadienal and the expression of genes like VvHPL and VvAAT in the LOX-HPL pathway during grape maturation. nih.gov
In cucumbers, the production of its isomer (E,Z)-2,6-nonadienal is known to be tissue-dependent. dss.go.th Research on pickling cucumbers showed that exocarp (peel) tissues produced lower concentrations of the compound compared to the mesocarp (flesh) or endocarp (core) tissues. dss.go.th The production capability is linked to the disruption of these tissues. dss.go.th Studies on different cucumber cultivars have shown that the ratio of C6 to C9 aldehydes changes during fruit development, which alters the characteristic 'cucumber-like' flavor. plos.org Specifically, the content of C9 aldehydes, including nonadienal isomers, tends to increase as the fruit develops. plos.org
Table 2: Occurrence of (E,E)-2,6-Nonadienal by Plant Tissue and Developmental Stage
| Plant | Tissue/Stage | Finding | Reference |
|---|---|---|---|
| Vitis vinifera (Grape) | Berry Maturation | Concentration increases during maturation, peaking at harvest. | mdpi.com, preprints.org |
| Cucumis sativus (Cucumber) | Fruit Tissues | Production of its isomer is lower in exocarp (peel) compared to mesocarp (flesh) and endocarp. | dss.go.th |
| Cucumis sativus (Cucumber) | Fruit Development | Content of C9 aldehydes (including nonadienal isomers) generally increases as the fruit develops. | plos.org |
| Scented Rice | Developmental Stages | Detected at various developmental stages, contributing to the aroma profile. | nih.gov |
Detection in Vegetables and Other Plant Matrices
Occurrence in Animal-Derived and Fermented Food Products
The distribution of (E,E)-2,6-Nonadienal is not limited to the plant kingdom; it is also found in various processed and animal-derived foods.
(E,E)-2,6-Nonadienal has been identified as a volatile component in both dairy and meat products. thegoodscentscompany.com Its presence is noted in dairy items such as sweet cream butter. researchgate.net In meat, it is considered one of the important volatile compounds in cooked poultry. scielo.br The formation of this and other aldehydes in meat is often linked to the oxidation of fatty acids, particularly polyunsaturated fatty acids found in phospholipids. scielo.br It has also been reported in fish and other seafood. thegoodscentscompany.comfoodb.ca
In fermented products, (E,E)-2,6-Nonadienal can be part of the complex volatile profile. While its isomer, (E,Z)-2,6-nonadienal, has been identified as a key contributor to the fishy odor in unfermented kelp (Laminaria japonica), the specific presence of the (E,E) isomer in fermented kelp is less documented. mdpi.comresearchgate.net However, (E,E)-2,6-Nonadienal has been listed as a volatile compound found in various species of edible seaweed. teagasc.ie Fermentation processes in seaweeds have been shown to reduce the content of certain aldehydes, which can alter the final aroma of the product. mdpi.com For example, the water-mediated retro-aldol condensation of (E,Z)-2,6-nonadienal can produce (Z)-4-heptenal, a compound commonly found in cooked and stored seafood. jfda-online.com
Microbial Influences on In Situ Production
The in situ production of (E,E)-2,6-nonadienal is not limited to plant and animal tissues; microbial activity also plays a significant role in its formation in certain environments. Research has identified specific microorganisms capable of contributing to the synthesis of this potent aroma compound, particularly within fermented food products. This microbial production is a result of complex metabolic processes, where the microbes interact with precursors present in the substrate.
Detailed research into fermented oysters has provided direct evidence of microbial involvement in the production of key aroma compounds. A study investigating the flavor formation mechanisms in self-fermented oyster homogenates identified a correlation between specific microbes and the generation of various volatile substances, including (E,Z)-2,6-nonadienal. Through inoculation of sterile oyster homogenates, it was demonstrated that certain microorganisms were beneficial for the production of this aldehyde. Specifically, Lactobacillus plantarum and the yeast Saccharomyces cerevisiae were shown to contribute to the formation of significant aroma compounds like (E,Z)-2,6-nonadienal, 1-octen-3-ol, and heptanal. nih.gov
Table 1: Microbial Influence on Key Aroma Compounds in Fermented Oysters
| Core Microbe | Key Aroma Compound Produced | Reference |
|---|---|---|
| Lactobacillus plantarum | (E,Z)-2,6-nonadienal, 1-octen-3-ol, heptanal | nih.gov |
This table is based on research findings from a study on flavor formation in fermented oysters.
Furthermore, studies on the processing of Sichuan black tea have suggested a relationship between the bacterial community and the profile of volatile compounds. nih.gov During the fermentation stages of tea processing, a dynamic microbial population influences the development of the final aroma. Research has identified several dominant bacterial genera, including Methylobacterium, Rhizobium, Pedobacter, and Sphingomonas. nih.gov Correlation analyses have pointed to a potential link between these core functional bacteria and the formation of the tea's characteristic aroma, which includes compounds such as (E,E)-2,6-nonadienal. nih.govresearchgate.net It is hypothesized that these bacteria are critical for aroma formation, potentially through the secretion of enzymes that act on precursors within the tea leaves. nih.govresearchgate.net While this research indicates a strong correlation, further studies are needed to fully elucidate the specific metabolic pathways by which these bacteria may directly synthesize or contribute to the synthesis of (E,E)-2,6-Nonadienal in this context.
In contrast to production, microbial activity can also lead to the reduction or transformation of (E,E)-2,6-nonadienal. For instance, during sourdough fermentation, heterofermentative lactobacilli and Saccharomyces cerevisiae have been observed to rapidly decrease the concentration of unsaturated aldehydes. researchgate.net Similarly, in the fermentation of kelp, Saccharomyces cerevisiae, Lactobacillus plantarum, and Pediococcus pentosaceus were found to reduce the levels of fishy-odor compounds, including (E,Z)-2,6-nonadienal.
Biosynthetic Pathways and Enzymatic Formation of 2,6 Nonadienal, E,e
Genetic and Molecular Regulation of Biosynthesis
Gene Expression of Key Biosynthetic Enzymes
The production of (E,E)-2,6-nonadienal is intrinsically linked to the expression levels of genes encoding the key enzymes in the lipoxygenase (LOX) pathway, primarily lipoxygenase (LOX) and hydroperoxide lyase (HPL). researchgate.netnih.gov Studies in various plants, including cucumber and grapes, have demonstrated a direct correlation between the transcript levels of specific LOX and HPL genes and the accumulation of C9 aldehydes like (E,E)-2,6-nonadienal.
In cucumber (Cucumis sativus), several LOX and HPL gene family members have been identified. researchgate.net Research has shown that the expression of certain CsLOX and CsHPL genes is positively correlated with the production of C9 aldehydes. nih.gov For example, the expression of the CsLOX09 gene has been shown to be significantly correlated with the content of (E,Z)-2,6-nonadienal in cucumber fruit. oup.com Conversely, negative correlations have also been observed, suggesting a complex regulatory network where different gene family members may have distinct roles in the production of C6 versus C9 aldehydes. nih.gov
In grapes (Vitis vinifera), a strong positive correlation has been found between the levels of (E,E)-2,6-nonadienal and the expression of VvHPL and VvAAT (alcohol acyltransferase) genes. researchgate.netpreprints.org This indicates that the regulation of this pathway is crucial for the aromatic profile of the fruit. Specifically, VvHPL has been identified as a potential candidate gene responsible for species-specific differences in the production of green leaf volatiles, including (E,E)-2,6-nonadienal. researchgate.netpreprints.org
The table below summarizes key genes and their observed correlation with (E,E)-2,6-nonadienal production in different plant species.
| Gene | Plant Species | Observed Correlation with (E,E)-2,6-Nonadienal Production |
| CsLOX09 | Cucumber (Cucumis sativus) | Positive |
| VvHPL | Grape (Vitis vinifera) | Positive |
| VvAAT | Grape (Vitis vinifera) | Positive |
Quantitative Trait Loci (QTL) Mapping for Volatile Production
Quantitative Trait Loci (QTL) mapping is a powerful genetic tool used to identify genomic regions associated with complex traits, such as the production of volatile compounds. In the context of (E,E)-2,6-nonadienal, QTL studies in cucumber have been instrumental in pinpointing specific chromosomal regions that control its synthesis. nih.govdeepdyve.com
Research utilizing recombinant inbred line (RIL) populations of cucumber has successfully identified several QTLs linked to the abundance of various aroma compounds. nih.govdeepdyve.com A significant finding was the detection of a major QTL on chromosome 2, designated qol8-2.1, which is strongly associated with the content of (E,Z)-2,6-nonadien-1-ol, a closely related alcohol. nih.gov Given the significant positive correlation between (E,Z)-2,6-nonadienal and its corresponding alcohol, this QTL is highly relevant to the production of the aldehyde form as well. nih.gov
Further investigation of the qol8-2.1 region revealed a cluster of nine lipoxygenase (LOX) genes. nih.gov This discovery strongly suggests that one or more of these LOX genes are the candidate genes responsible for the observed variation in C9 aroma compounds. nih.gov The development of molecular markers, such as InDel markers based on variations within these candidate genes, provides a practical tool for marker-assisted selection in breeding programs aimed at enhancing cucumber flavor. nih.govusda.gov
The table below details the significant QTL associated with C9 volatile production in cucumber.
| QTL Name | Chromosome | Associated Compound | Candidate Genes Identified |
| qol8-2.1 | 2 | (E,Z)-2,6-nonadien-1-ol | Cluster of nine Lipoxygenase (LOX) genes |
Transcriptomic and Proteomic Studies on Associated Enzymes
Transcriptomic and proteomic analyses provide a comprehensive view of the genes and proteins involved in the biosynthesis of (E,E)-2,6-nonadienal. These studies, often conducted on fruits like cucumber and mango at different developmental stages, reveal dynamic changes in gene expression and protein abundance that correlate with volatile production. nih.govresearchgate.net
In cucumber, transcriptome profiling has been used to investigate the regulatory network for flavor chemical accumulation. usda.gov These studies have identified differentially expressed genes (DEGs) involved in the lipoxygenase (LOX) pathway. For instance, integrative analyses of aroma and transcriptome data have shown that the expression patterns of specific LOX genes, such as CsLOX09, are significantly correlated with the content of (E,Z)-2,6-nonadienal. oup.com Furthermore, transcriptomic analysis of different cucumber tissues has reinforced the role of certain LOX genes in C9 aroma biosynthesis. oup.com
Proteomic studies, which analyze the entire set of proteins, complement transcriptomic data by confirming the presence and abundance of the enzymes directly responsible for the biosynthesis. nih.gov For example, the activity of 9-HPL and LOX enzymes in cucumber has been positively correlated with the production of C9 aldehydes like (E,Z)-2,6-nonadienal. nih.gov
Integrative analyses combining metabolome and transcriptome data have also been employed in pepper and mango to identify key genes and transcription factors regulating volatile formation. researchgate.netfrontiersin.org In pepper, several transcription factors were found to have a strong correlation with (E,Z)-2,6-nonadienal levels. frontiersin.org In mango, transcriptomic analysis revealed that genes involved in oxidoreductase and transferase activities were differentially expressed during ripening, coinciding with changes in the concentration of (E,Z)-2,6-nonadienal. researchgate.net
The table below highlights key findings from transcriptomic and proteomic studies related to (E,E)-2,6-nonadienal biosynthesis.
| Organism | Key Findings |
| Cucumber (Cucumis sativus) | Expression of CsLOX09 is significantly correlated with (E,Z)-2,6-nonadienal content. oup.com Activity of 9-HPL and LOX enzymes is positively correlated with C9 aldehyde production. nih.gov |
| Pepper (Capsicum sp.) | Transcription factors including bHLH, bZIP, and MYB families are correlated with (E,Z)-2,6-nonadienal levels. frontiersin.org |
| Mango (Mangifera indica) | Differentially expressed genes related to oxidoreductase and transferase activity are associated with (E,Z)-2,6-nonadienal concentration during ripening. researchgate.net |
Chemical Synthesis and Derivatization of E,e 2,6 Nonadienal
Laboratory Synthetic Methodologies
In a laboratory context, several strategies have been developed to synthesize (E,E)-2,6-nonadienal with high purity and stereoselectivity.
A common and direct method for the preparation of (E,E)-2,6-nonadienal is the oxidation of its corresponding alcohol, (E,E)-2,6-nonadien-1-ol. smolecule.com This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid or isomerization of the double bonds.
A variety of oxidizing agents can be employed for this purpose. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are often used for the oxidation of allylic alcohols to their corresponding aldehydes. The Dess-Martin periodinane is another effective reagent for this transformation, known for its mild reaction conditions and high yields. researchgate.net Additionally, manganese dioxide (MnO2) is a selective oxidant for allylic and benzylic alcohols and can be used to produce (E,E)-2,6-nonadienal from its dienol precursor. chemicalbook.com
The general reaction is as follows: (E,E)-2,6-nonadien-1-ol + [Oxidizing Agent] → (E,E)-2,6-nonadienal
The starting material, (E,E)-2,6-nonadien-1-ol, can be synthesized through various routes, including the reduction of the corresponding ester. scentree.co
The Wittig reaction and other olefination strategies provide a powerful tool for the construction of the carbon-carbon double bonds in (E,E)-2,6-nonadienal with stereochemical control. smolecule.comedubirdie.com The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. edubirdie.com
For the synthesis of (E,E)-2,6-nonadienal, a common approach involves the reaction of a suitable phosphonium (B103445) ylide with an appropriate aldehyde. For instance, a C6-aldehyde can be reacted with a C3-phosphorus ylide to form the nine-carbon chain with the desired double bond geometry. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide, the solvent, and the presence of salts. Stabilized ylides generally favor the formation of the (E)-alkene.
Other olefination methods, such as the Horner-Wadsworth-Emmons (HWE) reaction, can also be employed. The HWE reaction often provides excellent (E)-selectivity for the formation of α,β-unsaturated esters, which can then be reduced and oxidized to the target aldehyde.
A specific example of a Wittig-based synthesis involves the reaction of (E)-6,8-nonadienal with methyl (triphenylphosphoranylidene)acetate to produce triene substrates, highlighting the utility of this reaction in building complex unsaturated systems. thieme-connect.de
Multistep synthetic routes involving condensation and reduction steps are also utilized for the preparation of (E,E)-2,6-nonadienal. These methods offer flexibility in the choice of starting materials and allow for the construction of the carbon skeleton in a stepwise manner.
One such approach involves a condensation reaction, like an aldol (B89426) condensation, to form a larger carbon chain from smaller aldehyde or ketone precursors. smolecule.com For instance, a condensation of malonic acid with cis-4-heptenal (B146815) can yield trans-2-cis-6-nonadienoic acid. scentree.co This can be followed by esterification and subsequent reduction of the ester group to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4). scentree.co The resulting dienol is then oxidized to the final aldehyde, (E,E)-2,6-nonadienal. scentree.co
Another multistep strategy begins with cis-3-hexenol, which is converted to a Grignard reagent. This reagent is then coupled with acrolein. The resulting dienol is subsequently oxidized to the aldehyde.
Wittig Reaction and Olefination Strategies
Industrial Scale Production Approaches
For the large-scale production of (E,E)-2,6-nonadienal, efficiency, cost-effectiveness, and the use of readily available starting materials are crucial considerations.
One potential industrial-scale method involves the hydroformylation of a suitable diene precursor. Hydroformylation, also known as the oxo process, is an important industrial process that introduces a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. While specific details for (E,E)-2,6-nonadienal are not extensively documented in the provided results, the general principle can be applied.
A rhodium-catalyzed hydroformylation of a 1,3-diene could potentially yield a β,γ-unsaturated aldehyde. researchgate.net This intermediate could then be isomerized to the more stable α,β-unsaturated aldehyde. Subsequent oxidation of another functional group or further modification would be necessary to arrive at the final (E,E)-2,6-nonadienal structure. However, controlling regioselectivity and avoiding isomerization to undesired products can be challenging. researchgate.net
Stereoselective Synthesis and Control of (E,E) Configuration
Achieving the correct (E,E) stereochemistry is paramount for the desired sensory properties of 2,6-nonadienal (B1213864). Several synthetic strategies are specifically designed to control the geometry of the double bonds.
Palladium-catalyzed reactions have been shown to be effective in the stereoselective synthesis of (E,E)-dienals. nih.gov For example, a palladium-catalyzed γ,δ-dehydrogenation of enals can produce (E,E)-dienals with complete E,E-stereoselectivity. nih.gov This method benefits from readily available starting materials and mild reaction conditions. nih.gov The stereoselectivity is thought to arise from the formation of the thermodynamically more stable (E)-product during the β-hydride elimination step. nih.gov
The Wittig reaction, as mentioned earlier, can also be controlled to favor the (E,E) isomer. The use of stabilized phosphorus ylides generally leads to the formation of (E)-alkenes. By carefully choosing the reactants and reaction conditions, the desired stereochemistry can be achieved.
Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful methods for the stereoselective construction of 1,3-dienes. mdpi.commt.com These reactions can be employed to couple two vinyl fragments with retention of their stereochemistry, thus providing a route to (E,E)-dienes.
Biological and Ecological Functions of E,e 2,6 Nonadienal
Contribution to Biological System Sensory Characteristics
(E,E)-2,6-Nonadienal is a key contributor to the aroma and flavor profiles of numerous biological systems, influencing both plant and consumer experiences.
Role in Plant Aroma Profiles and Volatile Organic Compound (VOC) Blends
(E,E)-2,6-Nonadienal is a significant component of the volatile organic compound (VOC) profiles of many plants, contributing to their characteristic scents. It is often found alongside other C9 aldehydes and alcohols, which collectively create a plant's unique aroma. researchgate.netplos.org For instance, in cucumbers, (E,E)-2,6-nonadienal, in conjunction with its isomer (E,Z)-2,6-nonadienal, is a major contributor to the fresh, green, and cucumber-like aroma. researchgate.netresearchgate.netdss.go.th
The biosynthesis of these aldehydes often originates from the enzymatic degradation of polyunsaturated fatty acids like linolenic and linoleic acids through the lipoxygenase (LOX) pathway. researchgate.netdss.go.thperfumerflavorist.com The specific ratio of different isomers and other VOCs determines the final aromatic bouquet of the plant. Research has shown that the relative abundance of C6 and C9 aldehydes can shift during fruit development, altering the aroma from "green" to more "cucumber-like." plos.org
Impact on Food and Beverage Flavor Dynamics and Consumer Perception
In the food industry, (E,E)-2,6-nonadienal is utilized as a flavorant to impart or enhance fresh, green, and melon-like characteristics in a variety of products. dss.go.ththegoodscentscompany.com Its fatty nuances can also add depth to flavor profiles. thegoodscentscompany.com Research on refrigerated pickles has demonstrated a direct correlation between the concentration of (E,Z)-2,6-nonadienal and sensory panel scores for fresh cucumber flavor, highlighting its importance in consumer acceptance. usda.govnih.gov The stability of this compound can be a critical factor, as processes like fermentation and pasteurization can prevent its formation, thereby altering the flavor of the final product. researchgate.net
The interaction of (E,E)-2,6-nonadienal with other volatile compounds can also lead to complex flavor perceptions. For instance, in beer, the combination of (E)-2-nonenal and (E,Z)-2,6-nonadienal can produce a sweet, fruity flavor, demonstrating synergistic effects between different aldehydes. researchgate.net
Differentiation of Isomeric Contributions to Sensory Experience
The sensory experience of nonadienal is highly dependent on its isomeric form. The two common isomers, (E,E)-2,6-nonadienal and (E,Z)-2,6-nonadienal, possess distinct, though related, aroma profiles.
(E,Z)-2,6-nonadienal is widely recognized as the primary character impact compound for the aroma of cucumber. ntou.edu.tw It is often described as having a powerful green, cucumber, and violet leaf odor. thegoodscentscompany.comthegoodscentscompany.com In contrast, (E,E)-2,6-nonadienal is typically characterized by a fresh green cucumber skin and melon aroma with fatty nuances. thegoodscentscompany.com While both contribute to a "green" sensation, the subtle differences in their chemical structure lead to distinguishable sensory perceptions.
The ratio of these isomers is crucial in defining the precise aroma of a fruit. For example, in cucumbers, a higher ratio of (E,Z)-2,6-nonadienal to (E)-2-nonenal is associated with a stronger fresh cucumber-like flavor. plos.org This highlights that it is not just the presence of these compounds, but their relative proportions that fine-tune the sensory experience.
Table 2: Sensory Profile Comparison of 2,6-Nonadienal (B1213864) Isomers
| Isomer | Common Descriptors |
|---|---|
| (E,E)-2,6-Nonadienal | Fresh green cucumber skin, melon, fatty, powerful citrus green thegoodscentscompany.com |
| (E,Z)-2,6-Nonadienal | Powerful cucumber, violet leaf, green, melon, fatty thegoodscentscompany.comthegoodscentscompany.com |
Ecological Roles in Plant-Environment Interactions
Beyond its contribution to sensory characteristics, (E,E)-2,6-Nonadienal plays vital roles in the complex interactions between plants and their environment, particularly concerning defense and communication.
Influence on Plant Defense Mechanisms Against Herbivory
Plants can release (E,E)-2,6-Nonadienal as part of their defense strategy against herbivores. This compound can act as a deterrent or antifeedant. When plant tissues are damaged by herbivores, the enzymatic production of green leaf volatiles (GLVs), including (E,E)-2,6-nonadienal, is rapidly initiated. nih.gov These compounds can make the plant less palatable to the attacking herbivore.
For example, research has shown that (E,Z)-2,6-nonadienal, released from crushed leaves of certain plants, acts as an antifeedant to the banana slug. researchgate.net Similarly, studies on pepper cultivars revealed that volatile blends containing (E,E)-2,6-nonadienal influenced the host selection by Spodoptera litura larvae. researchgate.net The release of such compounds serves as a direct chemical defense, reducing the amount of damage a plant sustains. d-nb.info
Mediating Plant-Insect Communication (Attraction and Repellency)
(E,E)-2,6-Nonadienal is a key semiochemical that mediates communication between plants and insects, capable of acting as both an attractant and a repellent depending on the insect species and the context. researchgate.net
As a repellent, (E,E)-2,6-nonadienal has been identified as a natural repellent for the American cockroach. dss.go.th Research on the tomato leafminer, Tuta absoluta, has also suggested that (E,E)-2,4-nonadienal and (E)-2-nonenal act as repellents. mdpi.com
Conversely, this compound can act as an attractant for other insects. In some cases, it can be a component of a floral scent that attracts pollinators. For instance, (E,Z)-2,6-nonadienal was found to be highly attractive to female gall midge pollinators of Anthurium acutangulum. nih.gov Furthermore, it can act as a synergist in insect pheromone blends. Field tests with the red-necked longhorn beetle, Aromia bungii, showed that adding (E,Z)-2,6-nonadienal to the main male-produced aggregation-sex pheromone significantly increased trap catches of both sexes. mdpi.comresearchgate.net This dual role highlights the compound's importance in structuring ecological communities by influencing insect behavior.
Table 3: Chemical Compound Names
| Compound Name |
|---|
| (E,E)-2,6-Nonadienal |
| (E,Z)-2,6-Nonadienal |
| (E)-2-Nonenal |
| Linolenic acid |
| Linoleic acid |
| (E,E)-2,4-nonadienal |
| American cockroach |
| Spodoptera litura |
| Banana slug |
| Anthurium acutangulum |
| Aromia bungii |
Responses to Abiotic and Biotic Stressors
(E,E)-2,6-Nonadienal is a key volatile compound whose production is intricately linked to plant defense mechanisms against a variety of environmental challenges. nih.gov Plants modulate the release of volatile organic compounds (VOCs), including (E,E)-2,6-Nonadienal, in response to both abiotic (non-living) and biotic (living) stressors. frontiersin.org
Biotic Stress:
The synthesis of (E,E)-2,6-Nonadienal is a recognized component of the plant's response to damage caused by herbivores and pathogens. frontiersin.org For instance, the production of green leaf volatiles (GLVs), a class of compounds that includes (E,E)-2,6-Nonadienal, is known to increase following infection with bacteria and pathogenic fungi. mdpi.com This response is part of a broader defense strategy, where these volatile compounds can act as signaling molecules or have direct antimicrobial properties. researchgate.netresearchgate.net In cucumbers, (E,E)-2,6-nonadienal is involved in resistance to several bacteria and fungi. researchgate.net
Abiotic Stress:
Abiotic factors such as light intensity, temperature, and nutrient availability also significantly influence the production of (E,E)-2,6-Nonadienal in plants. sci-hub.se Studies on cucumber plants have shown that environmental conditions during fruit development can alter the profile of volatile compounds. For example, in certain cucumber lines, the content of (E,E)-2,6-nonadienal was negatively correlated with average daily relative humidity and average nighttime air temperature. sci-hub.se Conversely, factors like average daily light intensity were found to positively influence the production of related aldehydes. sci-hub.se Furthermore, nitrogen deficiency has been observed to affect the levels of C9 aldehydes, including (E,E)-2,6-nonadienal, in cucumber leaves. mdpi.com The intricate relationship between environmental cues and the biosynthesis of this compound highlights its role in the plant's adaptation to its surroundings. nih.gov
Antimicrobial Activity and Biochemical Impact
(E,E)-2,6-Nonadienal has demonstrated notable antimicrobial properties against a range of pathogenic microorganisms, positioning it as a compound of interest in food preservation and as a potential natural antimicrobial agent.
Research has confirmed the bactericidal activity of (E,E)-2,6-Nonadienal against several significant foodborne pathogens. researchgate.netnih.gov Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. researchgate.net
A key study investigated the impact of (E,Z)-2,6-nonadienal, a closely related isomer, on several pathogenic bacteria. The results demonstrated its potent bactericidal effects. nih.gov For instance, treatment with this compound led to the complete elimination of viable Bacillus cereus and Salmonella Typhimurium cells at specific concentrations. nih.govrroij.com While Listeria monocytogenes showed more resistance, a significant reduction in its population was still observed. nih.gov The compound also caused a substantial decrease in viable Escherichia coli O157:H7 cells. nih.gov The antimicrobial efficacy is concentration-dependent. nih.gov
The table below summarizes the bactericidal effects of (E,Z)-2,6-nonadienal on various pathogenic bacteria after 1 hour of exposure at 37°C.
| Bacteria | Concentration (ppm) | Log Reduction in CFU/ml | Outcome |
| Bacillus cereus | 250 | Complete Elimination | Viable cells eliminated |
| Salmonella Typhimurium | 500 | Complete Elimination | Viable cells eliminated |
| Escherichia coli O157:H7 | 500 | 5.8 | Significant reduction |
| Listeria monocytogenes | 500 | ~2 | Moderate reduction |
Data sourced from Cho et al., 2004. nih.gov
Beyond bacteria, (E,E)-2,6-Nonadienal and related aldehydes have also shown antifungal activity against various fungi and yeasts, including those responsible for food spoilage. smolecule.comnih.gov
The antimicrobial action of α,β-unsaturated aldehydes like (E,E)-2,6-Nonadienal is believed to stem from their ability to interact with and disrupt essential cellular components.
Cellular Membrane Disruption: One proposed mechanism involves the disruption of cellular membranes. The lipophilic nature of the aldehyde allows it to partition into the lipid bilayer of microbial cell membranes, altering their fluidity and integrity. This can lead to increased permeability, leakage of intracellular contents, and ultimately, cell death.
Protein Interaction: As an α,β-unsaturated aldehyde, (E,E)-2,6-Nonadienal is an electrophilic molecule capable of forming covalent adducts with nucleophilic groups present in biomolecules. The primary targets within the cell are the sulfhydryl groups of cysteine residues and the imidazole (B134444) groups of histidine residues in proteins. ifremer.fr By binding to proteins, the aldehyde can inactivate critical enzymes involved in metabolism and cellular signaling, thereby inhibiting microbial growth. This interaction with proteins can modulate enzyme activity and disrupt essential signaling pathways.
Efficacy Against Pathogenic Microorganisms (e.g., Bacteria)
Other Investigated Biological and Biochemical Activities
Beyond its antimicrobial properties, (E,E)-2,6-Nonadienal is involved in other significant biological and biochemical processes, particularly those related to oxidative stress and interactions with cellular macromolecules.
(E,E)-2,6-Nonadienal is a product of lipid peroxidation, the process where oxidants like free radicals attack lipids containing carbon-carbon double bonds, especially polyunsaturated fatty acids. perfumerflavorist.comnih.gov In biological systems, this process can lead to cellular damage. The formation of (E,E)-2,6-Nonadienal and other aldehydes is a hallmark of oxidative stress in tissues. sigmaaldrich.com
Conversely, some studies suggest that certain aldehydes, under specific conditions, may play a role in cellular defense against oxidative stress. For instance, research on related aldehydes has indicated their potential to activate antioxidant response element (ARE) pathways, which are crucial for cellular protection against oxidative damage. However, high concentrations of these aldehydes are generally associated with cytotoxicity. nih.gov In studies on meat quality, the presence of 2,6-nonadienal is linked to lipid oxidation, which can lead to off-flavors. nih.gov
The chemical reactivity of the α,β-unsaturated aldehyde structure in (E,E)-2,6-Nonadienal facilitates its interaction with various cellular components. As mentioned in the context of its antimicrobial activity, it can readily form adducts with nucleophilic sites on macromolecules.
This reactivity extends to its interactions within mammalian cells. Studies have shown that α,β-unsaturated aldehydes can deplete cellular levels of glutathione, a critical antioxidant, by forming conjugates with its sulfhydryl group. nih.gov This depletion can render cells more susceptible to oxidative damage. nih.gov The interaction of (E,E)-2,6-Nonadienal and similar aldehydes with proteins, such as fish myosin, has been shown to induce modifications in the protein structure, which can impact its functional properties. ifremer.fr These interactions are time-dependent and highlight the aldehyde's potential to alter the biochemical landscape of its environment. ifremer.fr
Enzyme Inhibition Studies (e.g., Fatty Acid Synthase)
Research into the direct inhibitory effects of (E,E)-2,6-nonadienal on enzyme activity, particularly concerning fatty acid synthase (FAS), is an area of ongoing scientific inquiry. While specific detailed studies on the (E,E)- isomer are not extensively documented in publicly available literature, research on closely related isomers provides significant insights into the potential biochemical interactions of this class of compounds.
Studies have demonstrated that isomers of 2,6-nonadienal can act as inhibitors of fatty acid synthase. thegoodscentscompany.com Specifically, the trans,cis-2,6-nonadienal isomer has been identified as an inhibitor of this key enzyme, which is responsible for the synthesis of long-chain fatty acids. d-nb.infobiosynth.com The inhibitory profile of trans,cis-2,6-nonadienal has been characterized as involving noncompetitive inhibition. biosynth.com This suggests that the inhibitor molecule binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency without directly competing with the substrate.
The chemical structure of (E,E)-2,6-nonadienal, an α,β-unsaturated aldehyde, provides a basis for its potential as an enzyme inhibitor. The electrophilic nature of the carbon-carbon double bond conjugated to the aldehyde group makes it susceptible to nucleophilic attack from amino acid residues within a protein. researchgate.net This type of reaction, known as a Michael addition, can lead to the formation of covalent adducts with enzymes, potentially causing irreversible inhibition. Furthermore, the aldehyde functional group itself is reactive and can form Schiff bases with the amine groups of lysine (B10760008) residues in proteins, another mechanism that could contribute to enzyme inhibition. biosynth.com
Research Findings on 2,6-Nonadienal Isomer Inhibition of Fatty Acid Synthase
| Compound | Target Enzyme | Observed Effect | Type of Inhibition |
| trans,cis-2,6-Nonadienal | Fatty Acid Synthase | Inhibition of enzyme activity in vitro thegoodscentscompany.com | Noncompetitive biosynth.com |
Advanced Analytical Methodologies for E,e 2,6 Nonadienal Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental in separating (E,E)-2,6-nonadienal from other volatile and semi-volatile compounds present in a sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of (E,E)-2,6-Nonadienal. usda.gov In this method, the volatile compounds from a sample are first separated based on their boiling points and interaction with the stationary phase in a gas chromatograph. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
The identity of (E,E)-2,6-nonadienal can be confirmed by comparing its mass spectrum and retention time with that of a pure standard. nih.gov For instance, in the analysis of cucumber flavor, the identities of (E,Z)-2,6-nonadienal and (E)-2-nonenal were confirmed using GC-MS. usda.gov Similarly, GC-MS has been employed to identify 53 odor-active compounds in preserved egg yolk, including (E,Z)-2,6-nonadienal. nih.gov This technique is not only qualitative but also quantitative, allowing for the determination of the concentration of (E,E)-2,6-nonadienal in a sample.
A study on grass carp (B13450389) fillets during cold storage utilized two-dimensional gas chromatography-olfactometry-mass spectrometry (GC×GC-O-MS) to analyze changes in key aroma compounds. nih.gov Among the compounds identified in fresh fillets was (E,Z)-2,6-nonadienal. nih.gov The use of GC-MS is also crucial in studying the volatile profiles of various food products like wine and lychee cultivars. nih.govacs.org
Gas Chromatography-Olfactometry (GCO) for Aroma-Active Compound Profiling
Gas chromatography-olfactometry (GCO) is a specialized technique that combines the separation power of gas chromatography with human sensory perception. As compounds elute from the GC column, they are split into two paths: one leading to a detector (like a mass spectrometer) and the other to an olfactometry port where a trained analyst can sniff the effluent and describe the odor.
In research on preserved egg yolk, GCO was used to identify 53 odor-active compounds, with (E,Z)-2,6-nonadienal being one of them. nih.gov This technique helps in creating an "aroma profile" of a product and understanding the specific contribution of compounds like (E,E)-2,6-nonadienal.
Isotopic Labeling and Dilution Strategies
For highly accurate quantification, especially in complex food matrices, isotopic labeling and dilution strategies are employed.
Stable Isotope Dilution Analysis (SIDA) for Precise Quantification
Stable Isotope Dilution Analysis (SIDA) is considered a gold standard for the accurate quantification of volatile compounds. This method involves adding a known amount of a stable isotope-labeled version of the target analyte (in this case, (E,E)-2,6-nonadienal) to the sample as an internal standard. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during extraction, cleanup, and analysis.
Any losses of the analyte during sample preparation will be mirrored by losses of the internal standard. By measuring the ratio of the natural analyte to the labeled standard using GC-MS, a very precise and accurate concentration can be determined. SIDA has been successfully applied to quantify key aroma compounds, including various aldehydes, in numerous food products. researchgate.net For instance, SIDA was used to quantify 20 odorants in spearmint oils and 16 key odorants in cold-pressed rapeseed oils. acs.orgacs.org Research on blueberries also utilized SIDA to quantify key odorants, including (E,Z)-2,6-nonadienal, during storage. mdpi.com
Advanced Extraction and Pre-concentration Techniques for Complex Matrices
Extracting and concentrating (E,E)-2,6-nonadienal from complex samples like food is a critical first step before analysis. Various advanced techniques are used to isolate this compound effectively.
One common method is Solid-Phase Microextraction (SPME) , which uses a coated fiber to adsorb volatile and semi-volatile compounds from the headspace of a sample or directly from a liquid sample. usda.gov This technique is solvent-free, relatively fast, and can be directly coupled with GC-MS. SPME has been used to measure the generation of fresh cucumber flavor compounds, including (E,Z)-2,6-nonadienal. usda.gov
Another powerful technique is Solvent-Assisted Flavor Evaporation (SAFE) . This method uses high vacuum distillation at low temperatures to gently extract volatile compounds from a sample, minimizing the formation of artifacts that can occur with higher temperature extraction methods. SAFE is particularly useful for analyzing thermally sensitive compounds like (E,E)-2,6-nonadienal in food matrices. For example, it was used in combination with SPME to extract flavor compounds from watermelon juice. mdpi.com
A study on wine developed a method using Solid-Phase Extraction (SPE) to selectively isolate and derivatize aldehydes, including (E,Z)-2,6-nonadienal, directly in the extraction cartridge before GC-MS analysis. nih.gov
Table 1: Advanced Extraction Techniques for (E,E)-2,6-Nonadienal
| Technique | Principle | Application Example | Reference |
|---|---|---|---|
| Solid-Phase Microextraction (SPME) | Adsorption of volatiles onto a coated fiber. | Measurement of cucumber flavor compounds. | usda.gov |
| Solvent-Assisted Flavor Evaporation (SAFE) | High vacuum distillation at low temperatures. | Extraction of flavor from watermelon juice. | mdpi.com |
| Solid-Phase Extraction (SPE) | Selective isolation and derivatization on a cartridge. | Determination of aldehydes in wine. | nih.gov |
Spectroscopic Characterization for Structural Elucidation (beyond basic identification)
While GC-MS is excellent for identification, other spectroscopic techniques can provide more detailed structural information about (E,E)-2,6-Nonadienal.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound by analyzing the magnetic properties of its atomic nuclei, such as ¹H and ¹³C. smolecule.com This can be used to confirm the E,E-stereochemistry of the double bonds in 2,6-nonadienal (B1213864).
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing its absorption of infrared radiation. smolecule.com For (E,E)-2,6-nonadienal, IR spectroscopy can confirm the presence of the aldehyde group (C=O stretching) and the carbon-carbon double bonds (C=C stretching).
These spectroscopic methods, often used in conjunction with mass spectrometry, provide a comprehensive characterization of the (E,E)-2,6-nonadienal molecule, ensuring its unambiguous identification and structural elucidation. smolecule.com
Factors Influencing the Formation, Stability, and Degradation of E,e 2,6 Nonadienal
Endogenous Factors and Metabolic Regulation
Internal factors within an organism, particularly metabolic processes, play a crucial role in the synthesis of (E,E)-2,6-Nonadienal. This compound is enzymatically derived from polyunsaturated fatty acids like linolenic acid through the lipoxygenase (LOX) pathway.
pH Effects on Enzymatic Activity and Volatile Production
The pH level of tissues significantly impacts the enzymatic reactions responsible for producing (E,E)-2,6-Nonadienal. The enzymes involved, including lipoxygenase and hydroperoxide lyase, have optimal pH ranges for their activity. For instance, in cucumbers, the production of (E,Z)-2,6-nonadienal, a closely related isomer, is very high between pH 5.7 and 7.0. dss.go.th However, production dramatically decreases at a pH below 5.0 and is almost nonexistent below pH 4 or above pH 8.5. dss.go.thresearchgate.net
Acidification of cucumber juice to pH levels between 2 and 5 has been shown to reduce the degradation of (E,Z)-2,6-nonadienal during storage. dss.go.th Specifically, at 25°C for 24 hours, samples at pH 5.8 lost 55% of their (E,Z)-2,6-nonadienal content, while those acidified to pH 2, 3, 4, and 5 lost 10%, 28%, 40%, and 48%, respectively. dss.go.th In another study, refrigerated pickles lost the ability to produce (E,Z)-2,6-nonadienal within six days of acidification. researchgate.net
In herring milt hydrolysate, the abundance of (E,Z)-2,6-nonadienal was lower at pH 10 compared to pH 7, suggesting that alkaline conditions can also negatively impact its concentration. mdpi.com
Genetic Background and Cultivar-Specific Variations
The genetic makeup of a plant variety significantly influences its capacity to produce (E,E)-2,6-Nonadienal. Different cultivars can exhibit substantial variations in the concentration of this compound. For example, a study of a recombinant inbred line (RIL) population of cucumbers showed that the content of (E,Z)-2,6-nonadienal, the most abundant aroma compound, varied significantly, ranging from 1.261 to 12.348 μg/g fresh weight. nih.gov
Research on six Vitis vinifera L. (grape) cultivars also revealed that the evolution of green leaf volatiles, including (E,E)-2,6-nonadienal, varies among different varieties and even between different vintages of the same variety, pointing to both genetic and environmental influences. mdpi.compreprints.org In 2019, Sauvignon Blanc had the highest odor activity value (OAV) for (E,E)-2,6-nonadienal at harvest, while in 2020, Cabernet Sauvignon had the highest OAV for this compound among mature berries. mdpi.compreprints.org
Furthermore, a study comparing two inbred cucumber lines, 'No. 26' and 'No. 14', found that 'No. 26' had a higher (E,Z)-2,6-nonadienal/(E)-2-nonenal ratio (10.25) and a more intense "cucumber-like" flavor compared to 'No. 14' (ratio of 6.56). nih.gov This highlights how genetic differences directly translate to variations in the volatile compound profile.
Exogenous and Environmental Factors
External conditions and environmental stressors have a profound effect on the formation, stability, and degradation of (E,E)-2,6-Nonadienal.
Temperature and Storage Conditions
Temperature is a critical factor affecting both the enzymatic production and the stability of (E,E)-2,6-Nonadienal. The enzymes involved in its synthesis are temperature-sensitive. For instance, isolated cucumber fruit lipoxygenase can be inactivated by heating at 70°C for 2 minutes. researchgate.net Similarly, the ability of cucumber tissues to synthesize (E,Z)-2,6-nonadienal is inactivated by heating to 60°C. dss.go.th
Freezing also destroys the production capability. Cucumber tissues that were frozen to -20°C and then thawed produced no (E,Z)-2,6-nonadienal. dss.go.th Refrigerated storage can also lead to a decline in the production of this compound over time. researchgate.net
Once formed, (E,E)-2,6-Nonadienal is unstable. researchgate.net However, its stability can be improved under specific conditions. In distillates of homogenized cucumber tissues, the loss of (E,Z)-2,6-nonadienal averaged 0.3% per day during storage at 5°C. dss.go.th The degradation rate is dependent on temperature, with stability being greater at lower temperatures. dss.go.th For instance, in aqueous filtrates stored for 14 days, the (E,Z)-2,6-nonadienal content declined by about 95% at 5°C, but this loss was reduced to about 35% when the filtrate was acidified to pH 2. dss.go.th
Mechanical Stress and Tissue Disruption
The synthesis of (E,E)-2,6-Nonadienal is initiated by the disruption of plant tissues. dss.go.th This mechanical damage brings the precursor fatty acids into contact with the enzymes of the lipoxygenase pathway, which are typically compartmentalized in intact cells. researchgate.net The process is rapid, with (E,Z)-2,6-nonadienal being formed within seconds of blending cucumber tissue in the air. usda.gov
Different parts of a fruit can have varying capacities for producing this compound. In cucumbers, the exocarp (peel) tissues produce lower concentrations of (E,Z)-2,6-nonadienal compared to the mesocarp and endocarp tissues. dss.go.th This difference likely contributes to the observation that larger cucumbers, with a relatively smaller proportion of exocarp to mesocarp and endocarp, produce more of the compound. dss.go.th Mechanical stress during processes like shaking in tea production can also activate the enzymatic pathways leading to the formation of related volatile compounds. mdpi.com
Impact of Food Processing Technologies on (E,E)-2,6-Nonadienal
The formation, stability, and degradation of (E,E)-2,6-nonadienal are significantly influenced by various food processing technologies. These processes can either promote the generation of this potent aroma compound, crucial for the characteristic flavor of many fresh fruits and vegetables, or lead to its degradation, altering the sensory profile of the final product.
Thermal Processing
Thermal treatments like pasteurization, boiling, and frying are common in food processing for microbial inactivation and achieving desired textures and flavors. However, these high-temperature methods can have a profound effect on the concentration of (E,E)-2,6-nonadienal.
Formation and Degradation:
The enzymatic pathway responsible for the synthesis of (E,E)-2,6-nonadienal is heat-sensitive. For instance, the lipoxygenase enzyme, a key player in its formation in cucumbers, is inactivated at temperatures around 70°C. researchgate.net Pasteurization and fermentation processes have been shown to prevent the formation of (E,Z)-2,6-nonadienal. researchgate.net
In watermelon juice, thermal treatment led to an increase in the flavor dilution (FD) factor of (E,E)-2,6-nonadienal, indicating its enhanced contribution to the aroma profile. mdpi.com However, prolonged heating can also lead to its degradation. In one study on watermelon juice, the concentration of (E,Z)-2,6-nonadienal was not significantly affected by temperature after approximately 18 minutes of thermal treatment, while shorter durations showed an increasing effect. wiley.com
Cooking, as a form of thermal processing, generally enhances the production and release of volatile compounds, including (E,E)-2,6-nonadienal, in foods like fish. nih.gov In smoked chickens, free radicals generated at high temperatures (85°C and 100°C) can initiate the oxidation of polyunsaturated fatty acids, leading to the formation of dienal compounds like (E,E)-2,6-nonadienal. nih.gov
Stability:
The stability of (E,E)-2,6-nonadienal is compromised at elevated temperatures. In winter melon juice, boiling induced the accumulation of sulfur compounds and C5 aldehydes, while C6 and C9 aldehydes, including (E,E)-2,6-nonadienal, were more abundant in unboiled juice with high pulp content. researchgate.net
Interactive Data Table: Effect of Thermal Processing on (E,E)-2,6-Nonadienal Concentration
| Food Product | Processing Method | Temperature | Duration | Effect on (E,E)-2,6-Nonadienal |
| Cucumber | Pasteurization | ~70°C | 2 min | Inactivation of lipoxygenase, preventing formation researchgate.netresearchgate.net |
| Watermelon Juice | Thermal Treatment | - | >18 min | No significant effect on concentration wiley.com |
| Watermelon Juice | Thermal Treatment | - | <13 min | Increased concentration wiley.com |
| Senegalese Sole | Cooking | - | - | Enhanced production/liberation nih.gov |
| Smoked Chicken | Sugar-smoking | 85-100°C | - | Formation initiated by free radicals nih.gov |
| Winter Melon Juice | Boiling | - | - | Lower concentration compared to unboiled researchgate.net |
Non-Thermal Processing
To mitigate the detrimental effects of heat, non-thermal processing technologies like high hydrostatic pressure (HHP) have been explored.
High Hydrostatic Pressure (HHP):
HHP can alter the structure of enzymes involved in aroma formation. nih.gov In some cases, this can lead to an increase in aldehyde content. However, for C9 aldehydes like (E,E)-2,6-nonadienal, HHP treatment can lead to a decrease in concentration. nih.govmdpi.com
In Keitt mango juice, the concentration of C9 aldehydes, including (E,Z)-2,6-nonadienal, appeared to decrease with increasing processing pressure. nih.govmdpi.com This is likely due to the inactivation of lipoxygenase under HHP conditions. mdpi.com
Interactive Data Table: Effect of High Hydrostatic Pressure (HHP) on (E,E)-2,6-Nonadienal
| Food Product | Pressure (MPa) | Effect on (E,E)-2,6-Nonadienal |
| Keitt Mango Juice | Increasing Pressure | Decreased concentration nih.govmdpi.com |
Other Processing and Storage Factors
Beyond specific thermal and non-thermal technologies, other processing steps and storage conditions play a crucial role.
Acidification: Lowering the pH can significantly impact the stability of (E,E)-2,6-nonadienal. In cucumber juice filtrates, acidification to pH 2 greatly improved its stability compared to the natural pH of 5.8. dss.go.th At 25°C, samples at pH 2 lost only 10% of their (E,Z)-2,6-nonadienal content in 24 hours, compared to a 55% loss in the control group. dss.go.th The production of this aldehyde is also dramatically reduced at pH levels below 5. researchgate.netresearchgate.net
Freezing: The ability of cucumber tissue to produce (E,E)-2,6-nonadienal is rapidly destroyed by freezing. dss.go.th
Fermentation: Similar to thermal processing, fermentation prevents the formation of (E,E)-2,6-nonadienal. researchgate.netresearchgate.net In fermented cucumber tissue exposed to oxygen, the concentration of (E,Z)-2,6-nonadienal showed little change over 96 hours at 30°C. usda.gov
Storage: During the storage of Senegalese sole, the concentration of (E,Z)-2,6-nonadienal was found to decrease after two weeks. nih.gov In refrigerated pickles, a decline in the production of (E,Z)-2,6-nonadienal was observed during their shelf life. researchgate.net However, its presence was detected for up to 375 days in pickles stored at -80°C. researchgate.net The loss of (E,Z)-2,6-nonadienal in distillates from homogenized cucumber tissues averaged 0.3% per day during storage at 5°C. dss.go.th
Filtration: The production and stability of (E,Z)-2,6-nonadienal from cucumbers were rapidly decreased by filtration.
Oxygen and Light: In watermelon juice, illumination was found to have a significant impact on flavor compounds, with the order of influence of environmental factors on quality being light > pH > oxygen > heat. rsc.org
Interactive Data Table: Impact of Various Processing and Storage Conditions on (E,E)-2,6-Nonadienal
| Condition | Food Matrix | Effect on (E,E)-2,6-Nonadienal |
| Acidification (pH 2) | Cucumber Juice | Increased stability dss.go.th |
| Acidification (pH < 5) | Cucumber | Reduced production researchgate.netresearchgate.net |
| Freezing | Cucumber | Destroyed production capability dss.go.th |
| Fermentation | Cucumber | Prevented formation researchgate.netresearchgate.net |
| Storage (2 weeks) | Senegalese Sole | Decreased concentration nih.gov |
| Refrigerated Storage | Pickles | Decreased production researchgate.net |
| Storage (-80°C) | Pickles | Detected up to 375 days researchgate.net |
| Filtration | Cucumber | Decreased production and stability |
| Illumination | Watermelon Juice | Significant impact on flavor rsc.org |
Future Research Directions and Translational Applications
Elucidating Complex Biosynthetic Pathways and Regulatory Networks
The biosynthesis of C9 aldehydes, including (E,E)-2,6-nonadienal, originates from the lipoxygenase (LOX) pathway, which catabolizes unsaturated fatty acids like linoleic and linolenic acids. oup.comresearchgate.net In cucumbers, (E,Z)-2,6-nonadienal is a key aroma component produced from linolenic acid through the action of 9-lipoxygenase (9-LOX). researchgate.net The process involves the enzymatic degradation of these fatty acids, leading to the formation of various volatile organic compounds (VOCs) that contribute to the characteristic flavor profiles of fruits and vegetables. researchgate.netfrontiersin.org
Future research will focus on unraveling the intricate regulatory networks that govern this pathway. For instance, studies have identified transcription factors, such as CsDof1.8, that regulate the expression of key genes like CsLOX09, which is significantly correlated with the content of (E,Z)-2,6-nonadienal in cucumber. oup.com Understanding these regulatory mechanisms at the molecular level is crucial for controlling the production of specific flavor compounds. Furthermore, the identification and characterization of enzymes like (3Z):(2E)-hexenal isomerases in cucumber, which can convert related aldehydes, highlight the complexity and potential for multiple pathways influencing the final blend of volatiles. frontiersin.org
Application in Plant Biotechnology and Genetic Engineering for Desired Traits
The knowledge gained from studying the biosynthetic pathways of (E,E)-2,6-nonadienal and its isomers opens up possibilities for plant biotechnology and genetic engineering. The goal is to manipulate the production of this and other volatile compounds to enhance desirable traits in crops, particularly flavor and aroma. nih.govnih.gov
Genetic mapping studies, such as Quantitative Trait Locus (QTL) analysis in cucumber, have successfully identified genomic regions and candidate genes, like those for lipoxygenases, that are associated with the content of specific aroma compounds, including (E,Z)-2,6-nonadien-1-ol, a related alcohol. nih.gov This information is invaluable for marker-assisted selection in breeding programs aimed at developing new cultivars with improved flavor profiles. nih.gov
Moreover, genetic engineering techniques could be employed to overexpress or suppress key enzymes in the biosynthetic pathway to modulate the production of (E,E)-2,6-nonadienal and other important volatiles. nih.gov For example, manipulating the expression of CsLOX09 or its regulatory factors could lead to cucumbers with enhanced characteristic flavors. oup.com These approaches hold the potential to not only improve consumer appeal but also to potentially enhance plant defense mechanisms. hep.com.cn
Advanced Analytical Tool Development for In Situ Monitoring and Sensing
The accurate and rapid detection of (E,E)-2,6-Nonadienal and related volatile compounds is critical for quality control in the food industry and for research purposes. Current methods often rely on gas chromatography-mass spectrometry (GC-MS) with techniques like solid-phase microextraction (SPME). researchgate.netacs.org While effective, these methods can be time-consuming. researchgate.net
Future research is directed towards developing advanced analytical tools for real-time, in-situ monitoring of these compounds. researchgate.net Innovations in sensor technology could provide rapid feedback on the flavor profile of fruits and vegetables during growth, harvesting, and processing. This would allow for better control over factors that affect flavor, such as ripeness and storage conditions. dss.go.th Furthermore, developing portable and user-friendly devices for volatile analysis would be highly beneficial for both researchers and producers. researchgate.net
Comprehensive Understanding of Ecological Roles in Multi-trophic Interactions
Volatile organic compounds, including (E,E)-2,6-nonadienal, play a crucial role in mediating interactions between plants, herbivores, and their natural enemies. 9vom.in9vom.in These herbivore-induced plant volatiles (HIPVs) can act as signals that attract predators and parasitoids to the feeding herbivore, thus serving as an indirect defense mechanism for the plant. 9vom.in
Future research aims to gain a more comprehensive understanding of the specific roles of (E,E)-2,6-nonadienal and other C9 aldehydes in these complex ecological networks. hep.com.cn9vom.in For instance, studies have shown that blends of green leaf volatiles can attract or deter different insect species. hebmu.edu.cn Elucidating how the specific ratio of (E,E)-2,6-nonadienal to other volatiles influences insect behavior is a key area of investigation. This knowledge could be applied in sustainable agriculture to develop new pest management strategies that rely on manipulating these natural chemical signals. 9vom.in
Biotechnological Production and Sustainable Sourcing Strategies for Specific Isomers
(E,E)-2,6-Nonadienal and its isomers are valuable compounds for the flavor and fragrance industry. dss.go.ththegoodscentscompany.comperflavory.com Currently, they are obtained through both chemical synthesis and extraction from natural sources. tandfonline.comsigmaaldrich.com However, there is a growing demand for natural and sustainably sourced ingredients.
Biotechnological production using microbial fermentation or enzymatic processes presents a promising alternative for the sustainable synthesis of specific isomers of 2,6-nonadienal (B1213864). hep.com.cn This involves engineering microorganisms to express the necessary biosynthetic enzymes from plants. Research in this area focuses on optimizing microbial strains and fermentation conditions to achieve high yields of the desired compound. nih.gov
Furthermore, improving the stability of these often-unstable aldehydes is a critical challenge. dss.go.th Research into encapsulation technologies or the development of more stable derivatives could enhance their application in food and other products. dss.go.th
Q & A
Basic Research Questions
Q. What analytical methods are most effective for quantifying (E,E)-2,6-Nonadienal in complex matrices (e.g., food, emulsions)?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity and specificity for volatile compounds. For example, NIST Standard Reference Database 69 provides validated mass spectral data for (E,E)-2,6-Nonadienal (m/z 138.21), enabling reliable identification . In emulsion studies, headspace sampling coupled with GC-MS minimizes matrix interference .
- Experimental Design : Include internal standards (e.g., deuterated analogs) to correct for matrix effects and ensure reproducibility. Validate methods using spiked recovery experiments.
Q. How does the structural isomerism of (E,E)-2,6-Nonadienal influence its reactivity in oxidation studies?
- Methodology : Compare oxidative stability of (E,E)-2,6-Nonadienal with other isomers (e.g., (E,Z)- or (Z,Z)-) under controlled conditions (e.g., accelerated storage tests at 40°C with varying oxygen levels). Monitor degradation products via GC-MS or HPLC .
- Data Analysis : Use kinetic models (e.g., Arrhenius equation) to quantify degradation rates. Differences in conjugated diene systems between isomers correlate with oxidative susceptibility.
Advanced Research Questions
Q. What mechanisms underlie the contradictory reports on (E,E)-2,6-Nonadienal stability in antioxidant-containing systems?
- Case Study : In emulsions with gallate alkyl esters (G1–G18), (E,E)-2,6-Nonadienal degradation varied by antioxidant lipophilicity. G1 (short alkyl chain) showed stronger inhibition after 14 days, while G12 and G18 (long chains) had weaker effects due to partitioning differences .
- Resolution Strategy : Replicate studies under identical conditions (pH, temperature, lipid phase composition). Use surface tension measurements to confirm antioxidant localization at interfaces.
Q. How can interfacial interactions between (E,E)-2,6-Nonadienal and surfactants be modeled to predict flavor release kinetics?
- Methodology : Employ Langmuir-Blodgett trough experiments to measure adsorption isotherms of (E,E)-2,6-Nonadienal at air-water interfaces. Pair with molecular dynamics simulations to predict binding affinities with common surfactants (e.g., Tween 80).
- Data Interpretation : Correlate interfacial tension reduction with flavor release rates measured via dynamic headspace analysis.
Data Handling and Reproducibility
Q. How should raw spectral data for (E,E)-2,6-Nonadienal be documented to ensure reproducibility?
- Best Practices :
- Archive digitized mass spectra (e.g., NIST MS Number: 57736) with metadata (instrument parameters, ionization mode) .
- Include raw chromatograms in appendices, noting retention times and integration thresholds .
Tables of Key Findings
Ethical and Reporting Standards
Q. How to ensure transparency in reporting conflicting data on (E,E)-2,6-Nonadienal bioactivity?
- Guidelines : Disclose all experimental variables (e.g., solvent polarity, light exposure) that may influence results. Use the STrengthening the Reporting of OBservational studies (STROBE) checklist for observational data .
- Data Sharing : Deposit raw datasets in repositories like Zenodo, linking them to publications via DOIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
